molecular formula C14H29N3O B14786703 2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide

2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide

Cat. No.: B14786703
M. Wt: 255.40 g/mol
InChI Key: QZAGKHDAUDASEO-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide is a complex organic compound with a unique structure that includes an amino group, an isopropyl group, a methyl group, and a pyrrolidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Amino Group: Introduction of the amino group through nucleophilic substitution reactions.

    Addition of the Isopropyl Group: Alkylation reactions to introduce the isopropyl group.

    Incorporation of the Methyl Group: Methylation reactions using methylating agents.

    Attachment of the Pyrrolidinylmethyl Group: Formation of the pyrrolidinylmethyl group through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Use of reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell surfaces.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide is unique due to its specific structural features, such as the presence of the pyrrolidinylmethyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H29N3O

Molecular Weight

255.40 g/mol

IUPAC Name

2-amino-3-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]-N-propan-2-ylbutanamide

InChI

InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-7-6-8-16(12)5/h10-13H,6-9,15H2,1-5H3

InChI Key

QZAGKHDAUDASEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1CCCN1C)C(C)C)N

Origin of Product

United States

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